molecular formula C2H6N6S B12952364 (Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol

(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol

Cat. No.: B12952364
M. Wt: 146.18 g/mol
InChI Key: YUEMQXGYOUOXGC-ORCRQEGFSA-N
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Description

(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydrazono groups in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

The compound has potential applications in biology, particularly in the development of enzyme inhibitors or as a scaffold for designing bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,4-triazole: A simpler analog without the hydrazono group.

    5-Amino-1,2,4-triazole-3-thiol: Lacks the hydrazono group but retains the thiol functionality.

    4-Hydrazono-1,2,4-triazole: Contains the hydrazono group but lacks the amino group.

Uniqueness

(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and hydrazono groups, which provide a higher degree of reactivity and versatility in chemical reactions. This dual functionality allows for more diverse modifications and applications compared to its simpler analogs.

Properties

Molecular Formula

C2H6N6S

Molecular Weight

146.18 g/mol

IUPAC Name

(5Z)-4-amino-5-hydrazinylidene-3H-1,2,4-triazole-3-thiol

InChI

InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h2,9H,3-4H2/b5-1+

InChI Key

YUEMQXGYOUOXGC-ORCRQEGFSA-N

Isomeric SMILES

C1(N=N/C(=N\N)/N1N)S

Canonical SMILES

C1(N=NC(=NN)N1N)S

Origin of Product

United States

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